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Compound of Interest

Compound Name: 6-TAMRA cadaverine

Cat. No.: B8116093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical and physical

properties of 6-TAMRA cadaverine, a widely utilized fluorescent probe. This document

includes key quantitative data, detailed experimental methodologies for its application in

biomolecule labeling and enzyme assays, and visualizations of these experimental workflows.

Core Chemical and Physical Properties
6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye

functionalized with a primary amine. This amine group allows for its covalent attachment to

biomolecules, making it a valuable tool for a variety of research applications. It is a purified

single isomer, which offers advantages in terms of chromatographic purity and consistency in

labeling reactions compared to mixed isomer preparations.[1]

The primary applications of 6-TAMRA cadaverine include its use as a fluorescent label for

proteins, peptides, and other molecules containing carboxylic acid groups, and as a substrate

for transglutaminase enzymes.[2][3]

Quantitative Data Summary
The following table summarizes the key quantitative properties of 6-TAMRA cadaverine. It is

important to note that the molecular weight can vary depending on the salt form in which the

compound is supplied.
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Property Value Notes

Molecular Formula C₃₀H₃₄N₄O₄ For the free base.[2]

Molecular Weight (Free Base) 514.63 g/mol [2][4]

Molecular Weight (TFA Salt) 627.24 g/mol
As the trifluoroacetate salt.[1]

[5]

Molecular Weight (Other Salt) 742.66 g/mol
As reported by some suppliers.

[6]

Excitation Maximum (λex) ~552 - 553 nm [1][6]

Emission Maximum (λem) ~575 - 578 nm [1][6]

Molar Extinction Coefficient (ε) ~89,000 - 90,000 M⁻¹cm⁻¹ In methanol.[1][6]

Fluorescence Quantum Yield

(Φ)
~0.1 - 0.3 For TAMRA dyes in general.[7]

Solubility
Soluble in DMSO, DMF, and

Methanol
[1]

Experimental Protocols
Labeling of Carboxylic Acid-Containing Biomolecules
via EDC Chemistry
6-TAMRA cadaverine can be covalently coupled to carboxylic acid groups on biomolecules

such as proteins and peptides using a carbodiimide crosslinker like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC). The following is a general protocol for this

procedure.

Materials:

6-TAMRA cadaverine

Biomolecule of interest (e.g., protein with accessible carboxyl groups)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

Purification column (e.g., desalting column or size-exclusion chromatography)

Protocol:

Biomolecule Preparation: Dissolve the biomolecule containing carboxylic acid groups in the

Activation Buffer at a concentration of 1-10 mg/mL.

Activation of Carboxylic Acids:

Add EDC to the biomolecule solution to a final concentration of 2-10 mM.

(Optional) Add NHS or sulfo-NHS to a final concentration of 5-20 mM.

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl

groups.

Coupling of 6-TAMRA Cadaverine:

Dissolve 6-TAMRA cadaverine in a minimal amount of DMSO or DMF.

Add the dissolved 6-TAMRA cadaverine to the activated biomolecule solution. A molar

excess of the dye (e.g., 10- to 50-fold) over the biomolecule is typically used.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

Incubate the reaction for 2 hours at room temperature, protected from light.

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to

stop the reaction by consuming unreacted EDC. Incubate for 15 minutes.
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Purification: Remove excess, unreacted 6-TAMRA cadaverine and byproducts by passing

the reaction mixture through a desalting column or by using size-exclusion chromatography.

Storage: Store the purified, labeled biomolecule at 4°C or -20°C, protected from light.
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Workflow for EDC-mediated labeling of biomolecules with 6-TAMRA cadaverine.

Transglutaminase Activity Assay
6-TAMRA cadaverine can serve as a fluorescent amine donor substrate for transglutaminase

(TGase) enzymes. The incorporation of the fluorescent cadaverine derivative into a protein

substrate by TGase leads to an increase in fluorescence polarization or can be quantified after

separation of the labeled protein from the unreacted probe.

Materials:

6-TAMRA cadaverine

Transglutaminase enzyme (e.g., tissue transglutaminase, microbial transglutaminase)

Amine-acceptor protein substrate (e.g., N,N-dimethylcasein)

Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl₂ (e.g., 5 mM) and a reducing

agent (e.g., 1 mM DTT)
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Stop Solution: EDTA solution (e.g., 50 mM) to chelate Ca²⁺ and inactivate the enzyme

96-well black microplate

Fluorescence microplate reader

Protocol:

Prepare Reagents:

Prepare a stock solution of 6-TAMRA cadaverine in DMSO.

Prepare a stock solution of the amine-acceptor protein substrate (e.g., 10 mg/mL N,N-

dimethylcasein) in the Assay Buffer.

Prepare a stock solution of the transglutaminase enzyme in the Assay Buffer.

Set up the Reaction:

In the wells of a 96-well black microplate, add the Assay Buffer.

Add the amine-acceptor protein substrate to a final concentration of 0.1-1 mg/mL.

Add 6-TAMRA cadaverine to a final concentration of 10-100 µM.

Initiate the Reaction:

Add the transglutaminase enzyme to the wells to initiate the reaction. Include a negative

control with no enzyme.

The final reaction volume is typically 100-200 µL.

Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The

incubation time can be optimized based on the enzyme activity.

Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

Detection and Analysis:
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Method A (Fluorescence Intensity): Measure the fluorescence intensity in each well using

a microplate reader with excitation and emission wavelengths appropriate for 6-TAMRA

(e.g., Ex: 550 nm, Em: 580 nm). An increase in fluorescence intensity of the protein-bound

dye compared to the free dye may be observed.

Method B (Separation-based): Separate the labeled protein from the unreacted 6-TAMRA
cadaverine using techniques like protein precipitation (e.g., with trichloroacetic acid)

followed by centrifugation, or by running the samples on an SDS-PAGE gel and visualizing

the fluorescently labeled protein bands.

Data Analysis: Quantify the transglutaminase activity by comparing the fluorescence of the

reaction samples to a standard curve or by calculating the rate of incorporation of the

fluorescent probe.

Reaction Setup
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Workflow for a transglutaminase activity assay using 6-TAMRA cadaverine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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